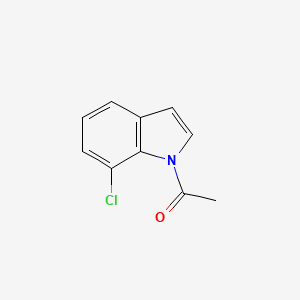![molecular formula C8H15NO3Si B3360036 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione CAS No. 88251-62-1](/img/structure/B3360036.png)
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione
Overview
Description
Preparation Methods
The compound can be synthesized from 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide . The reaction typically involves the following steps:
Reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide: This step forms the intermediate compound.
Purification: The intermediate is then purified to obtain the final product, 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione.
Chemical Reactions Analysis
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Acylation: It can act as an acylating reagent to produce Teoc-amino acid derivatives.
Substitution Reactions: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include:
Triethylamine: Often used as a base in acylation reactions.
N,N-Diisopropylethylamine: Another base used in substitution reactions.
Scientific Research Applications
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the large-scale synthesis of peptides for pharmaceutical purposes.
Mechanism of Action
The compound exerts its effects primarily through the protection of amino groups. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amino site. This protection is crucial during peptide synthesis, ensuring that the desired peptide bonds are formed without interference from other reactive groups .
Comparison with Similar Compounds
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione is unique due to its silicon-based structure, which offers distinct advantages in terms of stability and reactivity. Similar compounds include:
2-(Trimethylsilyl)ethanesulfonyl chloride: Another silicon-based reagent used in organic synthesis.
2-(Trimethylsilyl)ethoxymethyl chloride: Used for protecting hydroxyl groups in organic synthesis.
These compounds share the trimethylsilyl group, which imparts similar protective properties, but they differ in their specific applications and reactivity.
Properties
IUPAC Name |
1-(trimethylsilyloxymethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3Si/c1-13(2,3)12-6-9-7(10)4-5-8(9)11/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPLAHVOJUYVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCN1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523335 | |
| Record name | 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88251-62-1 | |
| Record name | 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B3359978.png)
![Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B3359982.png)
![5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide](/img/structure/B3359983.png)








